[2-(2-Quinolin-2-ylethyl)phenyl]amine
Description
[2-(2-Quinolin-2-ylethyl)phenyl]amine (CAS: 190437-55-9) is a quinoline-derived amine featuring a phenyl group linked to the quinoline core via a two-carbon ethyl chain at the 2-position (Figure 1). Its molecular formula is C₁₇H₁₅N₃, with a molecular weight of 261.33 g/mol . This compound belongs to the broader class of 2-phenethylamine derivatives, which are recognized for their versatility in medicinal chemistry due to their ability to interact with biological targets such as receptors and enzymes.
Properties
IUPAC Name |
2-(2-quinolin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-8,10,12H,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCGHASKLJZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Quinolin-2-ylethyl)phenyl]amine typically involves the reaction of quinoline derivatives with phenylamine under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Quinolin-2-ylethyl)phenyl]amine can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Reaction Mechanisms
[2-(2-Quinolin-2-ylethyl)phenyl]amine serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of quinoline derivatives. The compound can undergo various chemical reactions, including:
- Oxidation : Often leading to the formation of quinoline N-oxides.
- Reduction : Resulting in different amine derivatives.
- Substitution Reactions : Involving the replacement of functional groups on the quinoline ring.
These reactions are typically facilitated by catalysts and specific reaction conditions, making the compound valuable for synthetic chemists .
Biological Applications
Biological Research
In biological contexts, this compound is employed to investigate interactions between quinoline derivatives and biological targets. Its unique structure allows it to act as a probe in various studies, contributing to our understanding of:
- Enzyme Inhibition : The compound can modulate enzyme activity, impacting metabolic pathways.
- Cellular Mechanisms : It has been studied for its effects on cell proliferation and apoptosis, particularly in cancer research.
For instance, derivatives of quinolone compounds have shown promising anticancer activities by targeting tubulin receptors, leading to apoptosis in cancer cells .
Medicinal Applications
Therapeutic Potential
The medicinal chemistry field is exploring this compound for its therapeutic properties. Research indicates that compounds related to this structure may have applications in treating:
- Cancer : Some derivatives exhibit significant antiproliferative effects against various cancer cell lines.
- Infectious Diseases : The compound's mechanism of action includes potential antimicrobial properties.
A study highlighted that certain quinolone derivatives display good drug-likeness and bioavailability while showing minimal cardiotoxicity . This positions them as candidates for further development into therapeutic agents.
Industrial Applications
Material Development
In industrial settings, this compound is used as an intermediate in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for developing materials with specific electronic or optical characteristics.
Case Studies
- Anticancer Activity Study : A series of 4-PQ derivatives were synthesized and tested for their cytotoxicity against cancer cell lines (COLO205 and H460). The findings indicated that specific modifications could enhance their effectiveness as anticancer agents .
- Enzyme Interaction Study : Research demonstrated that quinoline derivatives could inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug design targeting metabolic disorders .
Mechanism of Action
The mechanism of action of [2-(2-Quinolin-2-ylethyl)phenyl]amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between [2-(2-Quinolin-2-ylethyl)phenyl]amine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Features |
|---|---|---|---|---|---|
| This compound | 190437-55-9 | C₁₇H₁₅N₃ | 261.33 | 2-position (quinoline) | Ethyl-linked phenylamine; planar quinoline core with extended conjugation |
| 4-(2-Quinolinyl)benzenamine | 22191-97-5 | C₁₅H₁₂N₂ | 236.27 | 4-position (phenyl) | Direct phenyl-quinoline linkage; para-substitution on phenyl |
| 2-(Quinolin-2-yl)ethanamine | 104037-38-9 | C₁₁H₁₂N₂ | 172.23 | 2-position (quinoline) | Ethylamine side chain; shorter linker than phenyl analogue |
| Quinolin-2-ylmethanamine | 5760-20-3 | C₁₀H₁₀N₂ | 158.20 | 2-position (quinoline) | Methylamine substituent; compact structure with high Csp³ fraction (0.1) |
| 7-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]quinolin-2-amine | - | C₂₀H₂₄N₄ | 320.44 | 2,7-positions (quinoline) | Branched ethyl chain with dimethylamino group; enhanced polarity |
Key Observations :
- Substituent Position: Para-substituted derivatives like 4-(2-Quinolinyl)benzenamine exhibit distinct electronic properties due to resonance effects, whereas ortho-substituted compounds (e.g., this compound) may experience steric hindrance .
- Polarity: Compounds with dimethylamino groups (e.g., the C₂₀H₂₄N₄ derivative) show higher topological polar surface area (TPSA), enhancing solubility and BBB permeability .
Antioxidant and Anti-inflammatory Activity
For example:
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamide) derivatives (non-quinoline) showed 70.2–83.1% inhibition in rat paw edema models, comparable to diclofenac (85%) .
- Quinoline-based amines, such as 2-aminoquinoline (C₉H₈N₂), are implicated in metal chelation and free radical scavenging due to the electron-rich nitrogen atoms in the quinoline ring .
ADMET Properties
- 4-(2-Quinolinyl)benzenamine: The para-substitution may reduce metabolic stability compared to ortho-substituted analogues due to increased exposure to oxidative enzymes .
Biological Activity
Overview
[2-(2-Quinolin-2-ylethyl)phenyl]amine, also known by its CAS number 190437-55-9, is an organic compound featuring a quinoline moiety linked to a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
- Cell Lines Tested : HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).
- IC50 Values : The synthesized quinoline derivatives showed IC50 values ranging from 0.137 to 0.583 µg/mL against these cell lines, indicating potent antiproliferative activity when compared to standard drugs like erlotinib .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG2 | 0.137 - 0.332 |
| This compound | MCF-7 | 0.164 - 0.583 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Quinoline-based compounds are known for their ability to inhibit the growth of various pathogens.
- Tested Pathogens : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Results indicated moderate to good antimicrobial activity with MIC values ranging from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation pathways by mimicking natural substrates.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to cell death.
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on various quinoline derivatives found that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines, suggesting a structure–activity relationship (SAR) that could be leveraged for drug development .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of quinoline derivatives in treating infections caused by resistant bacteria, showcasing their potential as lead compounds for new antibiotics .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance, indicating its potential as a therapeutic agent .
Q & A
Q. What synthetic methodologies are effective for preparing [2-(2-Quinolin-2-ylethyl)phenyl]amine derivatives?
Methodological Answer: The synthesis of quinoline-amine derivatives typically involves Knoevenagel condensation and cyanacetylation reactions . For example:
- Step 1 : Cyanacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with cyanoacetic acid yields intermediates.
- Step 2 : Condensation with substituted benzaldehydes via Knoevenagel reaction forms acrylamide derivatives.
- Conditions : Reactions are performed under mild, eco-friendly conditions (room temperature, aqueous/organic solvent mixtures) with high yields (70–90%) and simple purification (e.g., recrystallization) .
Q. Key Data :
Q. How is the structural integrity of this compound confirmed during synthesis?
Methodological Answer: Structural validation employs:
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and amine protons (δ 5.0–6.0 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 350–450 for derivatives) .
Example : Compound 3e (a derivative) showed:
- IR : 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (amide).
- ¹H NMR : δ 8.1 ppm (quinoline protons), δ 6.9 ppm (phenolic -OH).
- MS : [M+H]+ at m/z 412.3 .
Advanced Questions
Q. What strategies can enhance the antioxidant efficacy of this compound-based compounds?
Methodological Answer: Antioxidant activity correlates with phenolic substituents :
- Introduce electron-donating groups (e.g., -OH, -OCH₃) to enhance radical scavenging.
- Stereochemical modifications : Bulky substituents (e.g., 3,5-dimethoxy) improve steric hindrance, stabilizing free radical intermediates.
- In vitro assays :
Data Insight : Derivatives with 4-hydroxy-3-methoxyphenyl groups (e.g., 3e) showed 83–85% DPPH inhibition, comparable to ascorbic acid .
Q. How do structural modifications influence the anti-inflammatory activity of this compound derivatives?
Methodological Answer:
- Phenolic vs. non-phenolic derivatives : Phenolic groups (e.g., 3e, 3f) reduce paw edema by 70–83% in rats, while non-phenolic analogs show <50% inhibition.
- Mechanistic insights : Phenolic derivatives may inhibit cyclooxygenase-2 (COX-2) and leukotriene synthesis , as evidenced by reduced prostaglandin E₂ (PGE₂) in inflamed tissues.
- Dose-response studies : Optimize at 100 mg/kg (oral) in Wistar rats, with peak activity at 3 hours post-administration .
Q. Experimental Design :
- Model : Gelatin-induced rat paw edema (acute inflammation).
- Controls : Diclofenac (85% inhibition) and solvent (carboxymethyl cellulose).
- Statistical analysis : Compare mean edema volume using ANOVA with p < 0.05 .
Q. What in vivo models are appropriate for assessing the therapeutic potential of this compound?
Methodological Answer:
- Acute inflammation : Gelatin-induced paw edema in rats (measures prostaglandin-mediated swelling at 3 hours).
- Chronic inflammation : Models involving leukotriene agonists (e.g., carrageenan-air pouch) to assess long-term efficacy.
- Dosing : Oral administration (100 mg/kg) with pre-treatment 1 hour before inducer .
Q. Validation Metrics :
- Efficacy : Swelling inhibition ≥70% (vs. solvent control).
- Toxicity : Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST) .
Q. How can researchers resolve discrepancies in bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., -OH position, methoxy groups) and correlate with bioassay results.
- Mechanistic profiling : Use molecular docking to predict binding affinity for targets like COX-2 or NF-κB.
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., diclofenac) to account for inter-experimental variability .
Example : Compound 3f (3,5-dimethoxy) showed lower solubility than 3e (4-hydroxy-3-methoxy), explaining reduced in vivo efficacy despite similar in vitro activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
